molecular formula C19H21FN2O3S B6557207 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide CAS No. 1040670-21-0

2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide

Cat. No.: B6557207
CAS No.: 1040670-21-0
M. Wt: 376.4 g/mol
InChI Key: SGPPDGYDAXZFFH-UHFFFAOYSA-N
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Description

“2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus . THIQ is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the THIQ nucleus. The THIQ nucleus is a secondary amine with the chemical formula C9H11N .


Chemical Reactions Analysis

The THIQ nucleus can undergo various chemical reactions. For example, highly regioselective, anodic monofluorination of oxindole and 3-oxo-1,2,3,4-tetrahydroisoquinoline can be achieved by using Et4NF-mHF .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that “2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide” and similar compounds could have potential applications in the development of new drugs and treatments.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-9-4-3-8-17(18)19(23)21-11-5-13-26(24,25)22-12-10-15-6-1-2-7-16(15)14-22/h1-4,6-9H,5,10-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPPDGYDAXZFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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